



Application Note and Protocol: Preparation of MPO-IN-28 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MPO-IN-28	
Cat. No.:	B10780394	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloperoxidase (MPO) is a heme-containing peroxidase enzyme predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1][2] It plays a critical role in the innate immune system's defense against pathogens by catalyzing the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), from hydrogen peroxide (H_2O_2) and chloride ions.[1] However, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and some cancers, due to the oxidative damage its products inflict on host tissues. [1][3][4]

MPO-IN-28 is a potent and irreversible, mechanism-based inhibitor of Myeloperoxidase with an IC₅₀ of 44 nM.[5][6][7][8] Its specificity makes it a valuable tool for studying the roles of MPO in various pathological processes and as a potential therapeutic agent.[1][8] This document provides a detailed protocol for the preparation of **MPO-IN-28** stock solutions using dimethyl sulfoxide (DMSO) for use in in vitro research applications.

Quantitative Data Summary

The following table summarizes the key chemical and biological properties of MPO-IN-28.



Property	Value	Reference(s)
Molecular Formula	C11H13N5O	[5][6][9]
Molecular Weight	231.25 g/mol	[5][6]
CAS Number	37836-90-1	[5][6][7][9]
IC ₅₀ (Cell-free assay)	44 nM	[5][6][7][8]
IC50 (Neutrophil MPO)	~93.1 µM (for chlorination activity)	[8]
Solubility in DMSO	22.73 mg/mL (98.29 mM)[5][7] to 46 mg/mL (198.91 mM)[6]. Note: Sonication may be required, and fresh, anhydrous DMSO is recommended as moisture can reduce solubility. [5][6][7]	[5][6][7]
Storage (Powder)	-20°C for up to 3 years.	[5][6]
Storage (DMSO Stock)	-80°C for up to 1 year; -20°C for up to 1 month. Note: It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.	[6]

Experimental Protocols Protocol for Preparing a 10 mM MPO-IN-28 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell-based assays.[5]

Materials and Equipment:

MPO-IN-28 powder



- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Analytical balance
- Sterile microcentrifuge tubes (amber or wrapped in foil for light protection)
- Calibrated micropipettes and sterile tips
- Vortex mixer
- Sonicator (water bath or probe)
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

- Preparation: Before starting, allow the MPO-IN-28 powder vial to equilibrate to room temperature for 15-20 minutes to prevent condensation. Work in a chemical fume hood or a well-ventilated area.
- Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of MPO-IN-28 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.31 mg of MPO-IN-28.
 - Calculation:
 - Volume (L) x Concentration (mol/L) = Moles
 - 0.001 L x 0.010 mol/L = 0.00001 mol
 - Moles x Molecular Weight (g/mol) = Mass (g)
 - 0.00001 mol x 231.25 g/mol = 0.00231 g = 2.31 mg
- Dissolution:
 - Add the calculated volume of sterile DMSO to the tube containing the MPO-IN-28 powder.
 For the example above, add 1.0 mL of DMSO.



- Cap the tube securely and vortex thoroughly for 1-2 minutes.
- Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution.[5][7]
 A water bath sonicator is recommended. Sonicate for 10-15 minutes, checking for complete dissolution. The solution should be clear and free of particulates. If needed, gentle warming to 37°C can also aid dissolution.[10]
- Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μL) in sterile, light-protected microcentrifuge tubes.
 - Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[6] This prevents degradation from repeated freeze-thaw cycles.

Protocol: In Vitro MPO Activity Inhibition Assay

This example protocol outlines how to use the prepared **MPO-IN-28** stock solution to determine its inhibitory effect on MPO activity in a cell-free system. This assay is based on the MPO-catalyzed oxidation of a substrate, which can be measured spectrophotometrically.[5][11]

Materials:

- 10 mM MPO-IN-28 DMSO stock solution (prepared as above)
- Human Myeloperoxidase (MPO) enzyme
- Assay Buffer (e.g., 10 mM phosphate buffer, pH 7.4, with 300 mM NaCl)[5]
- Hydrogen Peroxide (H₂O₂)
- MPO substrate (e.g., o-dianisidine or taurine)[5][12]
- Catalase (to stop the reaction)
- 96-well microplate
- Microplate reader

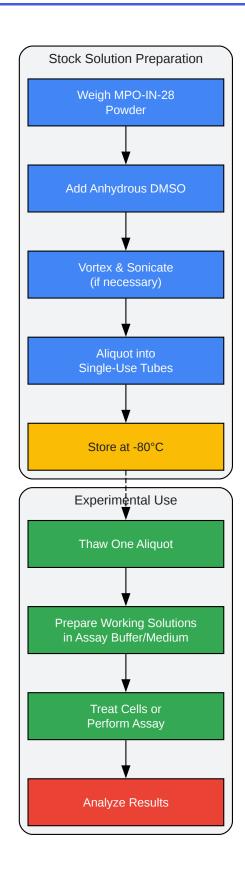


Procedure:

- Prepare Working Solutions:
 - Dilute the 10 mM MPO-IN-28 stock solution in assay buffer to create a range of desired concentrations for testing (e.g., from 1 nM to 20 μM). Remember to include a DMSO-only vehicle control. The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent effects.[13]
- Assay Setup: In a 96-well plate, add the following to each well in order:
 - Assay Buffer
 - MPO substrate (e.g., 15 mM taurine)[5]
 - MPO-IN-28 working solution (or vehicle control)
 - MPO enzyme (e.g., final concentration of 40 nM)[5]
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).
- Initiate Reaction: Start the reaction by adding H₂O₂ to each well (e.g., final concentration of 100 μM).[5]
- Stop Reaction: After a set time (e.g., 5 minutes), stop the reaction by adding catalase.[5]
- Detection: Measure the product formation using a microplate reader at the appropriate wavelength (e.g., 412 nm for the taurine chloramine assay after adding thionitrobenzoic acid).[5]
- Data Analysis: Plot the absorbance (or fluorescence) as a function of the inhibitor concentration. Calculate the IC₅₀ value, which is the concentration of MPO-IN-28 that causes 50% inhibition of MPO activity.

Visualizations

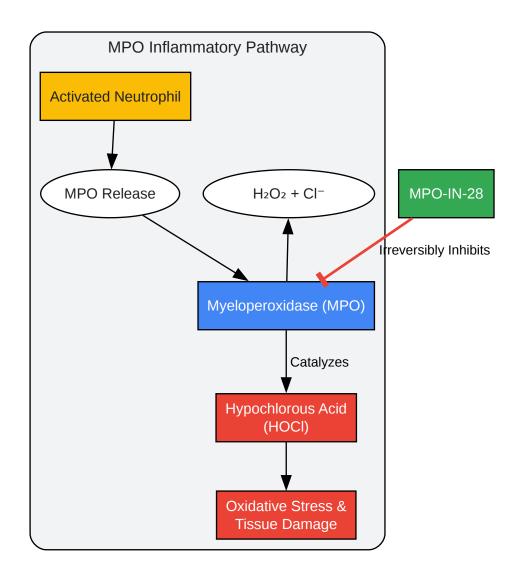




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Caption: Experimental workflow for preparing and using MPO-IN-28 stock solution.





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Caption: Simplified signaling pathway of MPO inhibition by MPO-IN-28.

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- To cite this document: BenchChem. [Application Note and Protocol: Preparation of MPO-IN-28 Stock Solution with DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10780394#preparing-mpo-in-28-stock-solution-with-dmso]

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